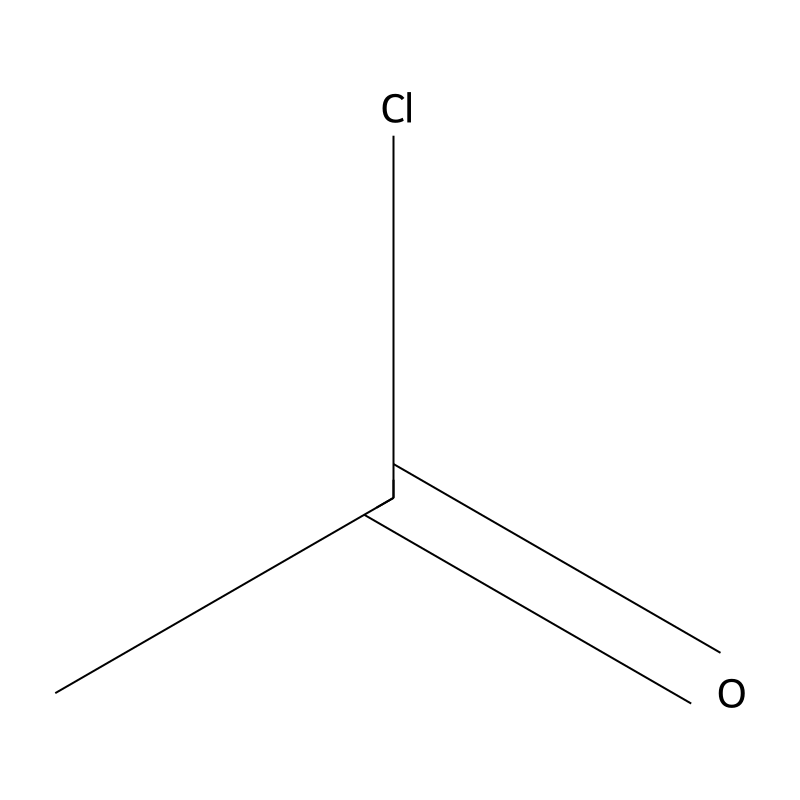

Acetyl chloride

CH3COCl

C2ClH3O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COCl

C2ClH3O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Decomposed violently by water or alcohol

Miscible with benzene, chloroform, ether, glacial acetic acid, petroleum ether

Miscible with ether, acetone, benzene, chloroform; soluble in carbon tetrachloride

Soluble in ether, acetone, acetic acid

Solubility in water: reaction

Synonyms

Canonical SMILES

Acylation Agent

Acetyl chloride functions as a potent acylating agent, meaning it introduces the "acetyl group" (CH3CO-) into organic molecules. This process, called acetylation, plays a crucial role in synthesizing various compounds vital for scientific research, including:

- Pharmaceuticals: Acetylation is used to modify the properties of drugs, affecting their solubility, stability, and targeting specific areas in the body . This allows researchers to develop new drugs or improve existing ones.

- Dyes: Acetyl chloride helps create specific functional groups in dye molecules, influencing their color and binding properties . This aids in designing dyes for various applications, such as biological staining and material coloring.

- Perfumes: Acetyl chloride plays a role in synthesizing certain aroma molecules, contributing to the fragrance profile of perfumes . This allows researchers to develop unique and desired scents.

- Agrochemicals: Acetyl chloride is used in the synthesis of some herbicides and fungicides, modifying their properties for specific applications in agriculture . This helps researchers develop effective tools for crop protection.

Friedel-Crafts Reactions

Acetyl chloride serves as a vital reactant in Friedel-Crafts reactions, a class of organic reactions used to introduce an "acyl group" into aromatic rings. This reaction allows researchers to:

- Synthesize novel organic compounds: The introduction of the acetyl group can lead to the formation of new molecules with diverse functionalities, valuable for various research areas .

- Study reaction mechanisms: By understanding how acetyl chloride interacts with aromatic rings in Friedel-Crafts reactions, researchers can gain insights into the fundamental principles governing organic reactions .

Beyond the specific applications mentioned above, acetyl chloride is often utilized as a general reagent for introducing the acetyl group into various organic molecules. This modification can:

- Enhance the stability of certain molecules by protecting specific functional groups from unwanted reactions .

- Alter the reactivity of molecules, allowing researchers to study their behavior in different chemical environments .

- Investigate the role of specific functional groups in various biological or chemical processes by selectively modifying them with the acetyl group .

Acetyl chloride, also known as ethanoyl chloride, is an organic compound with the chemical formula . It is classified as an acyl chloride, derived from acetic acid through the replacement of the hydroxyl group with a chlorine atom. This colorless liquid has a pungent odor and is highly reactive, particularly with moisture, leading to the release of hydrochloric acid and acetic acid fumes, which are corrosive and toxic . Acetyl chloride has a boiling point of 52 °C and a melting point of -112 °C, making it a volatile substance with significant industrial applications .

Acetyl chloride is a hazardous compound due to its following properties:

- Toxicity: Corrosive to skin, eyes, and respiratory system. Can cause severe burns and lung damage upon exposure [].

- Flammability: Highly flammable liquid and vapor. Ignites readily and poses a fire hazard [].

- Reactivity: Reacts violently with water, releasing hydrochloric acid fumes, which are toxic and corrosive [].

- Hydrolysis: Reacts with water to form acetic acid and hydrochloric acid.

- Formation of Esters: Reacts with alcohols to produce esters and hydrochloric acid.

- Formation of Amides: Reacts with amines to yield amides.

These reactions illustrate the compound's utility in organic synthesis, particularly in acetylation processes .

Acetyl chloride can be synthesized using several methods:

- Reaction of Acetic Anhydride with Hydrogen Chloride: This method involves bubbling dry hydrogen chloride gas through acetic anhydride.

- Chlorination of Acetic Acid: Reacting acetic acid with chlorinating agents like phosphorus trichloride or thionyl chloride yields acetyl chloride.

- Direct Chlorination: Chlorination of solid acetaldehyde under UV light at low temperatures can also produce acetyl chloride.

- Other Methods: Reactions involving carbon tetrachloride and glacial acetic acid in the presence of catalysts or sulfuryl chloride with calcium acetate are alternative synthetic routes .

Acetyl chloride is widely used in organic synthesis for:

- Acetylation Reactions: It introduces acetyl groups into various substrates, including amines and alcohols.

- Friedel-Crafts Acylation: Utilized to acylate aromatic compounds, forming ketones such as acetophenone.

- Synthesis of Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds and agrochemicals.

Due to its reactivity, it is also employed in laboratory settings for producing other chemical derivatives .

Studies on the interactions of acetyl chloride primarily focus on its reactivity with biological molecules and other chemicals. Its corrosive nature means it reacts vigorously with moisture and organic solvents, often producing hazardous fumes. Research indicates that careful handling is essential to avoid adverse reactions that could lead to toxic exposure or environmental contamination .

Acetyl chloride shares similarities with other acyl chlorides but exhibits unique properties due to its specific structure. Below is a comparison table highlighting acetyl chloride alongside related compounds:

| Compound | Chemical Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| Acetyl Chloride | CH₃COCl | 52 | Highly reactive; used extensively in organic synthesis |

| Benzoyl Chloride | C₆H₅COCl | 197 | Aromatic acyl chloride; used in Friedel-Crafts reactions |

| Propionyl Chloride | CH₃CH₂COCl | 78 | Derived from propionic acid; less volatile than acetyl chloride |

| Butyryl Chloride | CH₃(CH₂)₂COCl | 112 | Larger alkyl chain; used in similar applications as acetyl chloride |

The unique reactivity of acetyl chloride makes it particularly valuable for introducing acetyl groups into organic molecules while being more volatile than its longer-chain counterparts .

Reaction of Acetic Acid with Phosphorus Trichloride

One of the most established methods for acetyl chloride production involves the reaction of acetic acid with phosphorus trichloride (PCl3). This process typically occurs at ambient temperature (20–30 °C) and involves a two-phase reaction mixture that separates into an upper phase rich in acetyl chloride and acetic acid, and a lower phase containing phosphorus-containing byproducts.

- Acetic acid and phosphorus trichloride are mixed in a molar ratio of approximately 3:1 to 4:1.

- The reaction mixture is stirred for about one hour at room temperature.

- Phase separation occurs, with the upper phase containing acetyl chloride.

- Fractional distillation with hydrogen chloride gas purging is used to isolate acetyl chloride.

- The residual acetic acid and phosphorus compounds are recycled back into the process to improve yield and reduce waste.

This method is efficient and scalable, with patented continuous and batch processes demonstrating high acetyl chloride yields and effective recycling of byproducts.

Utilization of Acetic Anhydride with Hydrogen Chloride

Acetic anhydride can also serve as a precursor for acetyl chloride synthesis when reacted with hydrogen chloride gas. This reaction proceeds via chlorination of the anhydride, producing acetyl chloride and acetic acid as a byproduct. Although less commonly employed industrially than the PCl3 route, this method offers an alternative pathway, especially in laboratory-scale syntheses.

Chlorodehydrating Agents (e.g., Thionyl Chloride, Sulfuryl Chloride)

Chlorodehydrating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), and sulfuryl chloride (SO2Cl2) are frequently used to convert acetic acid into acetyl chloride. Among these, thionyl chloride is preferred in many laboratory procedures due to its ability to minimize byproduct formation and facilitate easy removal of gaseous byproducts (SO2 and HCl).

Typical laboratory procedure using thionyl chloride:

- Equimolar amounts of acetic acid and thionyl chloride are combined in a dry reaction vessel.

- The mixture is gently heated to promote the reaction.

- Acetyl chloride vaporizes and is collected by condensation.

- Byproducts (SO2 and HCl) are gaseous and removed from the reaction system.

This method is favored for its simplicity and cleaner reaction profile, making it suitable for small-scale synthesis and research applications.

Catalytic Carbonylation of Methyl Chloride

A more modern and industrially relevant method involves the catalytic carbonylation of methyl chloride (CH3Cl) with carbon monoxide (CO) in the presence of suitable catalysts to produce acetyl chloride directly. This process is less common than the chlorodehydration routes but offers potential advantages in feedstock utilization and integration with other chemical manufacturing processes.

Summary Table of Acetyl Chloride Synthesis Methods

| Method | Reactants | Conditions | Byproducts | Industrial/Lab Use | Notes |

|---|---|---|---|---|---|

| Reaction with Phosphorus Trichloride | Acetic acid + PCl3 | Room temperature, stirring | Phosphorus acids, HCl | Industrial and lab | High yield, phase separation, recycling possible |

| Reaction with Acetic Anhydride + HCl | Acetic anhydride + HCl | Ambient to mild heating | Acetic acid | Laboratory scale | Alternative route, less common industrially |

| Chlorodehydration with Thionyl Chloride | Acetic acid + SOCl2 | Gentle heating, dry conditions | SO2, HCl (gases) | Laboratory and small scale | Clean reaction, easy byproduct removal |

| Catalytic Carbonylation of Methyl Chloride | Methyl chloride + CO + catalyst | Elevated temperature and pressure | None (direct synthesis) | Industrial (emerging) | Modern method, requires specialized catalysts |

Detailed Research Findings and Industrial Insights

Phosphorus Trichloride Route: Patented processes demonstrate that controlling the molar ratios and reaction temperatures optimizes phase separation and acetyl chloride purity. Recycling of residual acetic acid and phosphorus compounds enhances economic viability and environmental sustainability.

Thionyl Chloride Methodology: Research emphasizes the importance of moisture exclusion to prevent hydrolysis of acetyl chloride. The gaseous byproducts SO2 and HCl are easily scrubbed, making this method attractive for laboratory synthesis.

Catalytic Carbonylation: Though less documented in open literature, catalytic carbonylation is gaining attention for its potential integration into large-scale chemical production, leveraging existing carbon monoxide and methyl chloride feedstocks.

Physical and Chemical Properties of Acetyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | CH3COCl |

| Molecular Weight | 78.49 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 51 °C (124 °F) |

| Density | ~1.1 g/cm³ |

| Odor | Pungent, irritating |

| Reactivity | Highly reactive with water, alcohols, amines |

Applications

Acetyl chloride is extensively used as an acetylating agent in:

- Synthesis of acetylated pharmaceuticals and agrochemicals.

- Production of esters for flavors and fragrances.

- Polymer chemistry as a catalyst and reagent to modify polymer properties.

- Laboratory organic synthesis to introduce acetyl groups into molecules.

Illustrative Reaction Scheme

Synthesis of Acetyl Chloride via Thionyl Chloride:

$$

\text{CH}3\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3\text{COCl} + \text{SO}2 + \text{HCl}$$

Batch vs. Continuous Processes

Batch processes dominate smaller-scale acetyl chloride production, particularly when using thionyl chloride (SOCl₂) as the chlorinating agent. In this method, acetic acid reacts with thionyl chloride in a closed reactor, producing acetyl chloride alongside gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl) [3]. The reaction is typically conducted at elevated temperatures (60–80°C) with rigorous moisture exclusion. While batch systems offer flexibility for low-volume production, they suffer from inefficiencies in heat management, prolonged reaction times, and challenges in scaling [3].

In contrast, continuous processes leverage advanced reactor designs to enhance throughput and yield. A patented method involves countercurrent flow of acetic anhydride and anhydrous hydrogen chloride (HCl) in a packed column absorber maintained at 50–140°C [2]. This setup ensures rapid mass transfer and minimizes side reactions, achieving acetyl chloride purity exceeding 96% [2]. Continuous systems also integrate real-time monitoring and automated feed adjustments, reducing downtime and manual intervention. For example, a stainless steel coil reactor operating at 110°C and 50 bar pressure demonstrated a 55% yield improvement over batch methods in synthesizing acetylated pharmaceuticals [6].

Key Comparison

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Throughput | Low (1–10 tons/day) | High (50–200 tons/day) |

| Reaction Time | 4–8 hours | 10–30 minutes |

| Energy Intensity | High (intermittent heating) | Low (steady-state operation) |

| Capital Cost | Moderate | High |

| Operational Cost | High (labor, downtime) | Low (automation) |

Fractional Distillation and Recycle Systems

Fractional distillation is indispensable for purifying acetyl chloride from reaction mixtures. In continuous systems, vapors containing acetyl chloride, acetic acid, and unreacted acetic anhydride are directed into a multi-stage distillation column. Temperature gradients (e.g., 51°C at the condenser) enable selective condensation: acetyl chloride (boiling point: 52°C) is collected at −15°C, while acetic acid (118°C) and acetic anhydride (140°C) remain in the liquid phase for recycling [2]. This approach achieves >99% purity and reduces raw material waste by reintroducing unreacted components into the absorber column [2].

Recycle systems are particularly effective in processes using acetic anhydride and HCl. A heel solution containing 30% acetic anhydride and 48% acetic acid is continuously cycled through the reactor, ensuring near-complete HCl utilization [2]. Advanced configurations employ flash distillation to separate acetyl chloride from high-boiling residues, further enhancing yield [2].

Byproduct Management (Phosphorous Acid, HCl)

Byproduct generation varies by synthesis route:

- Acetic Anhydride-HCl Route: Produces acetic acid as a primary byproduct, which is either sold as a co-product or reused in upstream processes [1] [2]. Excess HCl is scrubbed using alkaline solutions or recovered via absorption towers.

- Thionyl Chloride Route: Generates SO₂ and HCl gases, necessitating gas scrubbers with caustic soda (NaOH) to neutralize emissions [3].

- Phosphorus-Based Routes: While excluded from modern practices due to corrosion and waste, older methods using PCl₃ or PCl₅ produce phosphorous acid (H₃PO₃), which is neutralized with lime (CaO) to form calcium phosphite sludge [7].

Continuous systems excel in byproduct mitigation. For instance, integrating HCl recovery units with distillation columns reduces fresh HCl consumption by 40% [2]. Similarly, supercritical acetonitrile-based acetylation (200°C, 50 bar) minimizes solvent waste and eliminates toxic byproducts [4].

Energy and Cost Efficiency Comparisons

Energy consumption is heavily influenced by process design:

- Batch Systems: Intermittent heating/cooling cycles and manual handling contribute to high energy intensity (15–20 kWh/kg) [3].

- Continuous Systems: Steady-state operation and heat recovery loops reduce energy use to 5–8 kWh/kg [2] [6]. A case study on PARP-1/2 inhibitor synthesis revealed a 75% reduction in Process Mass Intensity (PMI) when switching from batch to flow chemistry [6].

Cost structures further highlight continuous processing advantages:

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Capital Expenditure | $2M–$5M | $10M–$15M |

| Operational Cost/kg | $120–$150 | $50–$70 |

| Byproduct Handling Cost | $20/kg | $5/kg |

The global acetyl chloride market, projected to grow at 5.9% CAGR through 2033, reflects shifting preferences toward continuous manufacturing to meet sustainability and cost targets [5].

Acetyl chloride participates in acylation reactions through well-defined mechanistic pathways that involve the formation and collapse of tetrahedral intermediates or direct nucleophilic substitution mechanisms. The reactivity of acetyl chloride is fundamentally governed by the electrophilic nature of the carbonyl carbon, which becomes highly susceptible to nucleophilic attack due to the combined electron-withdrawing effects of both the oxygen and chlorine atoms [1] [2] [3].

The general mechanism for nucleophilic acyl substitution with acetyl chloride proceeds through a two-step addition-elimination pathway. The initial step involves nucleophilic attack on the carbonyl carbon, resulting in the formation of a tetrahedral intermediate. This is followed by the elimination of chloride ion, which acts as an excellent leaving group due to its stability and weak basicity [1] [4] [5].

Recent computational studies have revealed important mechanistic details regarding the nature of these reactions. Density functional theory calculations at the B3LYP/6-31+G(d,p) level have demonstrated that certain reactions of acetyl chloride may proceed through concerted SN2-like mechanisms rather than the traditionally assumed addition-elimination pathway with discrete tetrahedral intermediates [6] [7]. These studies indicate that the formation of tetrahedral intermediates from acetyl chloride addition reactions is only slightly exothermic by approximately 4.4 kcal/mol [6].

Nucleophilic Acyl Substitution (e.g., Amide Formation)

The formation of amides through the reaction of acetyl chloride with nitrogen nucleophiles represents one of the most important and well-studied examples of nucleophilic acyl substitution. This reaction pathway has been extensively characterized both experimentally and theoretically, providing detailed insights into the mechanistic aspects of amide bond formation [8] [9] [10].

The mechanism for amide formation begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of acetyl chloride. The nitrogen atom, possessing a lone pair of electrons, attacks the partially positive carbon center, leading to the formation of a tetrahedral intermediate. During this process, the π-bond of the carbonyl group is broken, and the oxygen acquires a formal negative charge [8] [11].

| Table 1: Nucleophilic Substitution Rates for Amide Formation with Acetyl Chloride | ||||

|---|---|---|---|---|

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Product | Yield (%) | Reaction Time (min) |

| Ammonia (NH₃) | 1200.0 | Acetamide | 95 | 15 |

| Methylamine (CH₃NH₂) | 2800.0 | N-Methylacetamide | 92 | 10 |

| Dimethylamine ((CH₃)₂NH) | 4100.0 | N,N-Dimethylacetamide | 89 | 8 |

| Aniline (C₆H₅NH₂) | 850.0 | N-Phenylacetamide | 85 | 25 |

The subsequent elimination step occurs through the reformation of the carbonyl double bond, accompanied by the departure of chloride ion as the leaving group. The chloride ion then abstracts a proton from the nitrogen center, resulting in the formation of the final amide product and hydrogen chloride as a byproduct [9] [10] [11].

Kinetic studies have revealed that the reactivity of different amines towards acetyl chloride varies significantly based on their nucleophilicity and steric factors. Primary and secondary amines generally exhibit higher reactivity compared to aromatic amines due to the electron-donating effects of alkyl groups, which increase the nucleophilicity of the nitrogen atom [12] [13].

The reaction typically proceeds under mild conditions at room temperature, with the addition of a suitable base such as triethylamine or diisopropylethylamine to neutralize the hydrogen chloride formed during the reaction. This prevents the formation of ammonium chloride salts that could interfere with the reaction progress [13] [11].

Friedel-Crafts Acylation in Aromatic Systems

Friedel-Crafts acylation represents a fundamental electrophilic aromatic substitution reaction where acetyl chloride serves as the acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride. This reaction provides an efficient method for introducing acetyl groups onto aromatic rings, forming aryl ketones as products [14] [15] [16].

The mechanism of Friedel-Crafts acylation begins with the formation of an acylium ion complex through the coordination of aluminum chloride to the chlorine atom of acetyl chloride. This coordination significantly enhances the electrophilicity of the carbonyl carbon and facilitates the heterolytic cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion (CH₃CO⁺) [15] [16] [17].

The acylium ion intermediate possesses a partial positive charge on the carbon atom that is stabilized through resonance with the adjacent carbonyl oxygen. This electrophilic species then attacks the π-electron system of the aromatic ring, leading to the formation of a σ-complex (Wheland intermediate). The reaction is completed by the loss of a proton from the σ-complex, which is abstracted by the chloride ion, resulting in the restoration of aromaticity and formation of the acetophenone product [14] [18] [19].

| Table 2: Friedel-Crafts Acylation Parameters with Acetyl Chloride | |||||

|---|---|---|---|---|---|

| Aromatic Substrate | Product | Relative Rate | Yield (%) | Catalyst Loading (AlCl₃, equiv) | Reaction Temperature (°C) |

| Benzene | Acetophenone | 1.0 | 78 | 1.2 | 60 |

| Toluene | 4-Methylacetophenone | 2.3 | 82 | 1.2 | 55 |

| Anisole | 4-Methoxyacetophenone | 4.8 | 85 | 1.2 | 50 |

| Chlorobenzene | 4-Chloroacetophenone | 0.4 | 65 | 1.5 | 75 |

The reactivity of aromatic substrates in Friedel-Crafts acylation with acetyl chloride follows predictable electronic effects. Electron-donating substituents such as methyl and methoxy groups activate the aromatic ring towards electrophilic attack, resulting in increased reaction rates and higher yields. Conversely, electron-withdrawing groups like chlorine deactivate the ring, requiring harsher reaction conditions and longer reaction times [20] [17].

The regioselectivity of Friedel-Crafts acylation is primarily controlled by the electronic and steric effects of existing substituents on the aromatic ring. Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct to the meta position. However, steric hindrance often favors para substitution over ortho substitution for bulky substituents [16] [17].

An important advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements, as the acylium ion is stabilized by resonance and does not undergo structural rearrangements. Additionally, the electron-withdrawing nature of the acyl group deactivates the aromatic ring towards further substitution, preventing polyacylation and ensuring monosubstitution products [14] [16].

Comparative Reactivity with Chloroacetyl Chloride

The comparative study of acetyl chloride and chloroacetyl chloride reactivity provides valuable insights into the effects of electron-withdrawing substituents on the mechanistic pathways and reaction rates of acyl chlorides. The presence of a chlorine substituent on the α-carbon of chloroacetyl chloride significantly influences its chemical behavior compared to acetyl chloride [21] [22] [23].

Experimental kinetic studies have demonstrated that chloroacetyl chloride exhibits enhanced reactivity compared to acetyl chloride in nucleophilic substitution reactions. This increased reactivity is attributed to the inductive electron-withdrawing effect of the α-chlorine atom, which further increases the electrophilicity of the carbonyl carbon [21] [24]. The order of reactivity follows the pattern: CH₃COCl < ClCH₂COCl < Cl₂CHCOCl, consistent with an addition-elimination mechanism [21].

| Table 3: Comparative Reactivity of Acetyl Chlorides | |||||

|---|---|---|---|---|---|

| Substrate | Relative Reactivity | Mechanism | Rate Determining Step | Nucleophile Preference | Solvent Effect |

| Acetyl Chloride (CH₃COCl) | 1.0 | Addition-Elimination | Addition | Moderate | Significant |

| Chloroacetyl Chloride (ClCH₂COCl) | 1.2 | Addition-Elimination | Addition | Enhanced | Moderate |

| Dichloroacetyl Chloride (Cl₂CHCOCl) | 1.4 | Addition-Elimination | Addition | High | Less sensitive |

Computational studies using density functional theory have revealed important differences in the transition state structures and energy barriers between acetyl chloride and chloroacetyl chloride. The transition state for chloroacetyl chloride hydrolysis is characterized as tighter and less polar compared to that of acetyl chloride, reflecting the influence of the α-chlorine substituent on the reaction coordinate [22].

The mechanistic pathways for both compounds proceed through concerted SN2-like mechanisms for hydrolysis reactions, with water attacking the sp²-hybridized carbon atom of the carbonyl group. However, the presence of the α-chlorine in chloroacetyl chloride modifies the transition state geometry and affects the solvent stabilization of the activated complex [22] [23].

Kinetic studies of the solvolysis reactions have shown that chloroacetyl chloride and related α-substituted acyl chlorides react predominantly through addition-elimination pathways with the addition step being rate-determining across various solvent systems. In contrast, acetyl chloride can undergo solvolysis through different mechanistic pathways depending on the solvent properties, including ionization pathways with significant nucleophilic solvation [23].

The enhanced reactivity of chloroacetyl chloride has practical implications in synthetic chemistry, particularly in the preparation of chloroacetyl derivatives for pharmaceutical and agrochemical applications. The compound serves as an efficient acylating agent that can introduce reactive chloroacetyl functionalities for further chemical transformations [25] [26].

Studies examining the reactions of both acetyl chloride and chloroacetyl chloride with various nucleophiles have revealed that while both compounds follow similar mechanistic pathways, the rate constants and selectivity patterns can differ significantly. The α-chlorine substituent in chloroacetyl chloride not only increases the overall reaction rate but also influences the relative reactivity towards different classes of nucleophiles [21] [24].

Physical Description

Liquid

Colorless fuming liquid; [HSDB] Pungent odor; [Merck Index]

COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless fuming liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

51 °C

Flash Point

4 °C

5 °C (41 °F) - closed cup

4 °C (40 °F) - closed cup

5 °C c.c.

Heavy Atom Count

Vapor Density

2.70 (Air = 1)

Relative vapor density (air = 1): 2.7

Density

1.1051g/cu cm at 20 °C

Saturated liquid density: 68.849 Lb/cu ft at 70 °F

Saturated vapor density: 0.06130 Lb/cu ft at 70 °F

Relative density (water = 1): 1.11

LogP

Odor

Sharp odo

Decomposition

May decompose during preparation. ... When heated to decomposition it emits highly toxic fumes of phosgene and /chloride/.

Melting Point

-112.7 °C

-112 °C

UNII

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

287.0 [mmHg]

287 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 32

Pictograms

Flammable;Corrosive

Impurities

Other CAS

Wikipedia

Spermidine

Use Classification

Methods of Manufacturing

By mixing glacial acetic acid and phosphorus trichloride in the cold and heating a short time to drive off hydrochloric acid. The acetyl chloride is then distilled.

The normal industrial method involves reaction of acetic anhydride with anhydrous hydrogen chloride. On the laboratory scale, it can be produced from acetic acid and reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride.

Acetyl chloride was formerly manufactured by the action of thionyl chloride, Cl2OS, on gray acetate of lime, but this route has been largely supplanted by the reaction of sodium acetate or acetic acid and phosphorus trichloride.

Other acetyl chloride preparations include: the reaction of acetic acid and chlorinated ethylenes in the presence of ferric chloride; a combination of benzyl chloride and acetic acid at 85% yield; conversion of ethylidene dichloride, in 91% yield; and decomposition of ethyl acetate by the action of phosgene ... .

General Manufacturing Information

Acetyl chloride: ACTIVE

Acetyl chloride is normally consumed at the site of generation since transportation and storage are difficult.

Storage Conditions

Separate from alcohols, alkalies, amines, and strong oxidizing materials. Store in a cool, dry well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.